

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid solubility

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Compound of Interest

Compound Name: (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

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An In-depth Technical Guide on the Solubility of **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. As with all compounds destined for pharmaceutical development or complex chemical reactions, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that dictates formulation strategies, reaction kinetics, and bioavailability. This guide provides a comprehensive overview of the principles governing the solubility of this compound, outlines a robust experimental protocol for its determination, and discusses the inherent challenges associated with boronic acids.

Physicochemical Profile of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility behavior.

Property	Value	Source
Molecular Formula	C ₈ H ₈ BClO ₄	[1]
Molecular Weight	214.41 g/mol	[1]
Physical State	Solid	[1]
IUPAC Name	(3-chloro-5-methoxycarbonylphenyl)boronic acid	[1]
CAS Number	957120-26-2	[1]

The presence of a chloro group and a methoxycarbonyl group on the phenyl ring significantly influences the molecule's electronic properties and intermolecular interactions. The chloro group is electron-withdrawing and increases hydrophobicity, while the methoxycarbonyl group, also electron-withdrawing, offers a site for hydrogen bonding. These substitutions are known to impact crystal lattice energy and interactions with solvents, thereby affecting solubility.[2][3]

Core Principles of Boronic Acid Solubility

The solubility of boronic acids is a complex interplay of several factors, extending beyond simple polarity considerations.

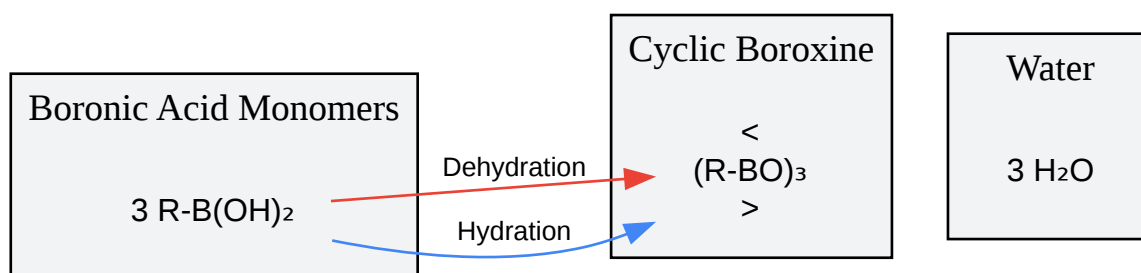
The Boronic Acid Functional Group

The B(OH)₂ group is the defining feature of a boronic acid. It is a Lewis acid, capable of accepting an electron pair, which allows it to form reversible covalent complexes with diols, including sugars and amino acids.[4] The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.[5]

The Boroxine Equilibrium

A critical characteristic of boronic acids is their propensity to undergo dehydration, especially under heating or in non-polar solvents, to form a cyclic trimeric anhydride known as a boroxine.[2][6]

Diagram of the Boronic Acid-Boroxine Equilibrium



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Caption: Reversible equilibrium between boronic acid monomers and their cyclic boroxine anhydride.

This equilibrium between the acid and its anhydride can complicate solubility studies, as the two species have different solubilities.[2][7] The presence of water or protic solvents tends to shift the equilibrium back towards the more soluble monomeric acid form.

Influence of Solvent and Substituents

The "like dissolves like" principle generally applies.

- **Polar Protic Solvents** (e.g., water, alcohols): These solvents can hydrogen bond with the B(OH)_2 group, generally leading to better solubility.
- **Polar Aprotic Solvents** (e.g., acetone, ethers): Phenylboronic acids often show high solubility in ketones and ethers.[7][8][9]
- **Nonpolar Solvents** (e.g., hydrocarbons): Solubility is typically very low in these solvents.[7][8]

The substituents on the phenyl ring play a crucial role. For the title compound, the chloro and methoxycarbonyl groups increase the overall polarity compared to unsubstituted phenylboronic acid, which may enhance solubility in polar organic solvents. However, strong intermolecular interactions in the crystal lattice could counteract this effect. Studies on substituted phenylboronic acids have shown that the type and position of substituents significantly affect solubility.[2][3]

Effect of pH in Aqueous Solutions

In aqueous media, the boronic acid group can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form. The pKa of most phenylboronic acids is around 9.^[4] At pH values above the pKa, the more soluble anionic form predominates, leading to a significant increase in aqueous solubility. This pH-dependent behavior is a critical consideration for any formulation intended for physiological environments (pH \approx 7.4).^{[10][11]}

Standardized Protocol for Solubility Determination: The Dynamic Method

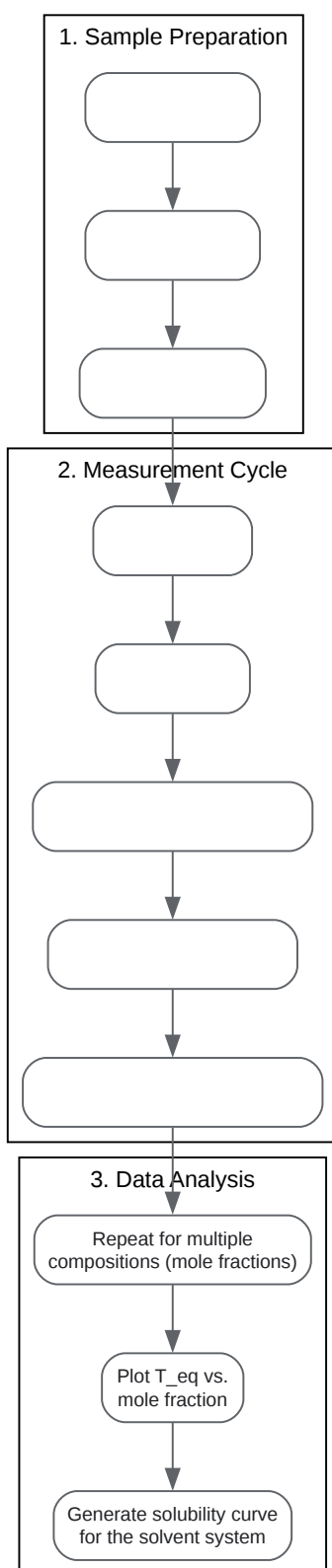
Due to the lack of specific published data for **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid**, empirical determination is necessary. The dynamic (or synthetic) method is a reliable and widely used technique for measuring the solubility of boronic acids in various solvents.^{[2][5][8]} It involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating to find the temperature at which a mixture of known composition becomes a single, clear phase.

Materials and Equipment

- **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** (high purity)
- High-purity organic solvents of interest (e.g., acetone, chloroform, dipropyl ether, methylcyclohexane)
- Jacketed glass vessel or sealed vials
- Analytical balance (± 0.1 mg)
- Magnetic stirrer and stir bars
- Calibrated temperature probe (e.g., Pt100)
- Heating/cooling circulator with precise temperature control (e.g., ± 0.1 K)
- Luminance probe or a laser light source and detector to monitor turbidity

Experimental Workflow

Workflow for Dynamic Solubility Determination



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Caption: Step-by-step workflow of the dynamic method for solubility measurement.

Detailed Step-by-Step Procedure

- **Sample Preparation:** Accurately weigh the boronic acid and the chosen solvent into the jacketed glass vessel to create a biphasic sample of a known mole fraction.
- **Heating and Stirring:** Place the vessel in the heating/cooling circulator. Begin vigorous stirring to ensure the mixture is homogeneous.
- **Controlled Heating:** Heat the sample at a slow, constant rate (e.g., 0.1 K/min) to ensure the system remains close to thermal equilibrium.^[5]
- **Turbidity Monitoring:** Continuously monitor the turbidity of the solution. This is best done instrumentally by measuring the intensity of a light beam passing through the sample.
- **Equilibrium Temperature Determination:** The temperature at which the last solid particles dissolve, marked by a sharp and stable increase in light transmission, is recorded as the equilibrium solubility temperature for that specific composition.^{[8][12]}
- **Data Collection:** Repeat this procedure for a range of different compositions (mole fractions) to build a dataset that can be used to construct a complete solubility curve.

Data Analysis and Correlation

The collected data (equilibrium temperature vs. mole fraction) is plotted to generate a solubility curve. For many organic systems, this data can be correlated using thermodynamic models like the Wilson, NRTL, or λh equations.^{[2][7]} However, due to the boroxine equilibrium, the solubility data for boronic acids are often best correlated using polynomials.^{[2][7]}

Formulation and Handling Challenges

The inherent chemical nature of boronic acids presents several challenges for researchers and drug development professionals.

- **Stability:** As mentioned, boronic acids can dehydrate to form boroxines. They can also be sensitive to air and may oxidize.^[6] This instability can complicate handling and limit the shelf-life of the pure compound.

- Analytical Purity: Obtaining analytically pure boronic acids can be difficult due to the presence of the corresponding boroxine.[6]
- Physiological pH: The formation of boronate esters is favored at basic pH, which can be a challenge when designing systems for physiological pH (≈ 7.4).[10]

To overcome these issues, several strategies have been developed:

- Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can improve stability and handling. [13][14] MIDA boronates, in particular, are air-stable solids that can slowly release the active boronic acid under specific conditions.[14]
- Lyophilization with Diols: Co-lyophilizing boronic acids with compounds containing at least two hydroxyl groups (such as mannitol or sorbitol) can form stable boronate ester compositions that readily release the boronic acid upon dissolution in aqueous media.[6]

Expected Solubility Trends: An Illustrative Summary

While quantitative data must be determined experimentally, the principles discussed allow for a qualitative prediction of solubility behavior for **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid**.

Solvent Class	Example Solvents	Expected Solubility	Rationale
Nonpolar Hydrocarbons	Methylcyclohexane, Hexane	Very Low	The molecule is too polar to dissolve effectively in nonpolar media. [7] [8]
Halogenated	Chloroform, Dichloromethane	Moderate	Provides a balance of polarity; solubility is often sufficient for reactions or purification. [8] [9]
Ethers	Dipropyl ether, Tetrahydrofuran (THF)	High	Ethers are excellent solvents for many phenylboronic acids. [7] [8]
Ketones	Acetone, 3-Pentanone	High	Ketones are polar aprotic solvents that effectively solvate boronic acids. [7] [8]
Alcohols	Methanol, Ethanol	Moderate to High	Protic nature allows for hydrogen bonding, but the boroxine equilibrium must be considered.
Aqueous (pH-dependent)	Water, Buffers	Low at acidic/neutral pH, High at basic pH	At neutral pH, the compound is largely in its less soluble neutral form. Above its pKa (~9), it converts to the highly soluble boronate anion. [3] [10]

Conclusion

A comprehensive understanding of the solubility of **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** is indispensable for its effective application in research and development. While specific solubility data is not readily available in the literature, this guide provides the theoretical framework and a robust, field-proven experimental protocol—the dynamic method—to enable researchers to generate this critical data. By considering the complex interplay of the boronic acid group, solvent properties, pH, and the boroxine equilibrium, scientists can accurately determine solubility, anticipate challenges, and develop effective strategies for formulation and synthesis.

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References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 12. d-nb.info [d-nb.info]

- 13. (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid pinacol e... [cymitquimica.com]
- 14. pubs.acs.org [pubs.acs.org]
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